molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No. B064851
M. Wt: 312.75 g/mol
InChI Key: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
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Patent
US08642758B2

Procedure details

5.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 75 ml of water and 2.55 g of 3-aminophenyl acetylene was added at 25-30° C. followed by 1.0 ml of 50% hydrochloric acid. The reaction mass was heated at 35- 40° C. for 1 hour. The solid obtained was filtered and washed with water. The product was dried at 40-45° C. to obtain 5.8 g of erlotinib hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH2:22][C:23]1[CH:24]=[C:25]([C:29]#[CH:30])[CH:26]=[CH:27][CH:28]=1.Cl>O>[CH3:16][O:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[C:11]2[C:2]([NH:22][C:23]3[CH:28]=[CH:27][CH:26]=[C:25]([C:29]#[CH:30])[CH:24]=3)=[N:3][CH:4]=[N:5][C:6]2=[CH:7][C:8]=1[O:17][CH2:18][CH2:19][O:20][CH3:21].[ClH:1] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated at 35- 40° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was dried at 40-45° C.

Outcomes

Product
Name
Type
product
Smiles
COCCOC=1C=C2C(=CC1OCCOC)N=CN=C2NC=3C=CC=C(C3)C#C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.